4-chloro-5-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3-ol 4-chloro-5-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14589415
InChI: InChI=1S/C11H8ClN5O4/c12-10-7(5-14-16-11(10)19)15-13-4-6-1-2-9(18)8(3-6)17(20)21/h1-5,18H,(H2,15,16,19)/b13-4+
SMILES:
Molecular Formula: C11H8ClN5O4
Molecular Weight: 309.66 g/mol

4-chloro-5-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3-ol

CAS No.:

Cat. No.: VC14589415

Molecular Formula: C11H8ClN5O4

Molecular Weight: 309.66 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-5-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3-ol -

Specification

Molecular Formula C11H8ClN5O4
Molecular Weight 309.66 g/mol
IUPAC Name 5-chloro-4-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one
Standard InChI InChI=1S/C11H8ClN5O4/c12-10-7(5-14-16-11(10)19)15-13-4-6-1-2-9(18)8(3-6)17(20)21/h1-5,18H,(H2,15,16,19)/b13-4+
Standard InChI Key WUVOGTSGMTVCGA-YIXHJXPBSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=N/NC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O
Canonical SMILES C1=CC(=C(C=C1C=NNC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O

Introduction

Structural Elucidation and Molecular Features

Core Architecture

The molecule comprises a pyridazin-3-ol core substituted at positions 4 and 5. Position 4 bears a chlorine atom, while position 5 is functionalized with a hydrazinyl group. This hydrazinyl moiety is further conjugated to a 4-hydroxy-3-nitrobenzylidene group, forming an (E)-configured hydrazone linkage. The planar arrangement of the pyridazine ring facilitates π-π stacking interactions, while the nitro and hydroxy groups on the benzylidene fragment introduce polarity and hydrogen-bonding capabilities .

Electronic and Steric Considerations

  • Nitro Group: The meta-nitro substituent exerts strong electron-withdrawing effects, polarizing the benzylidene ring and enhancing electrophilicity at the hydrazone carbon.

  • Hydroxy Group: The para-hydroxy group participates in intramolecular hydrogen bonding with the adjacent hydrazine nitrogen, stabilizing the (E)-configuration.

  • Chlorine Substituent: The 4-chloro group on the pyridazine ring contributes to steric bulk and influences lipophilicity, as evidenced by logP calculations in analogous systems .

Synthetic Methodologies

Hydrazone Formation

The critical step involves condensing 5-hydrazinylpyridazin-3-ol derivatives with 4-hydroxy-3-nitrobenzaldehyde. A representative protocol adapted from analogous syntheses includes:

Reagents:

  • 5-Hydrazinyl-4-chloropyridazin-3-ol (1.0 equiv)

  • 4-Hydroxy-3-nitrobenzaldehyde (1.1 equiv)

  • Methanol or ethanol (solvent)

  • Catalytic acetic acid

Procedure:

  • Dissolve the hydrazine derivative (1 mmol) and aldehyde (1.1 mmol) in 10 mL methanol.

  • Add 0.5 mL glacial acetic acid to catalyze imine formation.

  • Reflux at 70°C for 4–6 hours under inert atmosphere.

  • Cool to room temperature, collect precipitate via vacuum filtration.

  • Purify by recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate:hexane, 3:7).

Yield: 58–72% (based on analogous reactions) .

Microwave-Assisted Optimization

Microwave irradiation (140°C, 15 kPa, 120 W, 30 min) significantly reduces reaction times compared to conventional heating, as demonstrated in related hydrazone syntheses . This method enhances yields by minimizing thermal decomposition of nitroarene intermediates.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Band (cm⁻¹)Assignment
3450–3200ν(O-H) (hydroxy), ν(N-H) (hydrazine)
1685ν(C=O) (pyridazinone, if present)
1595ν(C=N) (hydrazone)
1525, 1348νas(NO₂), νs(NO₂)
1090ν(C-Cl)

Data adapted from nitrobenzylidene hydrazones .

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d6, 300 MHz):

  • δ 11.42 (s, 1H, pyridazinone-OH)

  • δ 10.85 (s, 1H, hydrazine-NH)

  • δ 8.65 (s, 1H, hydrazone-CH=N)

  • δ 8.20–7.30 (m, 3H, aromatic H from benzylidene)

  • δ 6.95 (s, 1H, pyridazine H)

¹³C NMR (75 MHz, DMSO-d6):

  • δ 168.4 (C=O, pyridazinone)

  • δ 158.2 (C=N, hydrazone)

  • δ 148.7–121.3 (aromatic carbons)

  • δ 135.9 (C-Cl)

Patterns consistent with E-hydrazones .

Physicochemical Properties

Solubility and Lipophilicity

PropertyValue
logP (calculated)1.24 ± 0.15
Aqueous solubility0.87 mg/mL (pH 7.4)
λmax (UV-Vis)312 nm (ε = 12,400)

Derived from structurally similar pyridazine derivatives .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals:

  • Melting point: 245–252°C (decomposition observed above 260°C)

  • ΔHfusion: 98–105 J/g

Compound% InhibitionIC50 (μg/mL)
Target compound*78.2 ± 1.446.3 ± 0.9
Diclofenac Na94.6 ± 0.928.5 ± 0.7

*Predicted based on QSAR models of nitroaryl hydrazones .

Antimicrobial Activity

Nitro-substituted benzylidene hydrazines exhibit moderate activity against:

  • Staphylococcus aureus (MIC: 32 μg/mL)

  • Escherichia coli (MIC: 64 μg/mL)

Mechanism linked to nitroreductase-mediated radical generation .

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